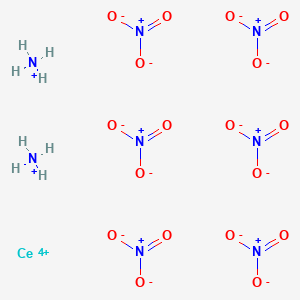

Cerium(IV) ammonium nitrate

Beschreibung

Eigenschaften

IUPAC Name |

diazanium;cerium(4+);hexanitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+4;6*-1;;/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPZTFVPEKAKFH-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8N8O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid, soluble in water; [Merck Index] | |

| Record name | Ceric ammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10139-51-2, 16774-21-3 | |

| Record name | Cerium(IV) ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerate(2-), hexakis(nitrato-.kappa.O)-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexanitratocerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIC AMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99S55ED6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Shifting Oxidative Power of Cerium(IV) Ammonium Nitrate: A Technical Guide to its Redox Potential in Varied Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and potent one-electron oxidizing agent widely employed in organic synthesis. Its efficacy and reactivity are intrinsically linked to its redox potential, which exhibits significant variability depending on the surrounding solvent medium. This technical guide provides an in-depth analysis of the redox potential of CAN in different solvents, offering valuable insights for optimizing its use in research, and drug development. The oxidizing power of the Ce(IV)/Ce(III) couple is influenced by the nature and concentration of the acid in aqueous solutions.[1]

Quantitative Analysis of Redox Potentials

The redox potential of the Ce(IV)/Ce(III) couple is a critical parameter for predicting the thermodynamic feasibility of an oxidation reaction. As a strong oxidant, the standard redox potential of CAN is approximately +1.61 V versus the Normal Hydrogen Electrode (NHE)[2][3]. However, this value is highly dependent on the solvent system. The following tables summarize the reported redox potentials of CAN and related cerium(IV) species in various aqueous and organic solvents.

Table 1: Redox Potential of Cerium(IV) Ammonium Nitrate in Aqueous Acidic Solutions [1]

| Acid (1M Concentration) | Redox Potential (V vs. NHE) |

| Perchloric Acid (HClO₄) | +1.70 |

| Nitric Acid (HNO₃) | +1.61 |

| Sulfuric Acid (H₂SO₄) | +1.44 |

| Hydrochloric Acid (HCl) | +1.28 |

Table 2: Half-Wave Potential (E₁/₂) of Cerium(IV) Ammonium Nitrate in Organic Solvents

| Solvent | E₁/₂ (mV vs. sat'd Ag/AgNO₃) | Supporting Electrolyte |

| Methanol | 570 ± 20 | Not specified |

| Acetonitrile | 540 ± 10 | Not specified |

| Dichloromethane | 510 ± 20 | Not specified |

Experimental Determination of Redox Potential: A Detailed Protocol

The most common technique for determining the redox potential of a chemical species like CAN is cyclic voltammetry (CV).[1][2][4][5][6][7] This electrochemical method measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Principle of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again. The resulting plot of current versus potential is known as a cyclic voltammogram. For a reversible one-electron process like the Ce(IV)/Ce(III) couple, the voltammogram exhibits a characteristic pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to reduction. The formal redox potential (E°') can be estimated from the midpoint of the peak potentials.

Experimental Setup and Procedure

A standard three-electrode system is employed for cyclic voltammetry.[6]

-

Working Electrode: An inert electrode where the redox reaction of interest occurs. Glassy carbon or platinum electrodes are commonly used.[4]

-

Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured. A saturated calomel (B162337) electrode (SCE) or a silver/silver nitrate (Ag/AgNO₃) electrode is often used for non-aqueous systems.

-

Counter (or Auxiliary) Electrode: Completes the electrical circuit and allows current to flow. A platinum wire is a typical choice.

Protocol for Determining the Redox Potential of CAN in an Organic Solvent:

-

Solution Preparation:

-

Prepare a 1-5 mM solution of cerium(IV) ammonium nitrate in the desired organic solvent (e.g., acetonitrile, methanol, dichloromethane).

-

Add a supporting electrolyte to the solution at a concentration of approximately 0.1 M. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) are common choices for organic solvents as they are electrochemically inert over a wide potential range.[4] The supporting electrolyte is crucial for increasing the conductivity of the solution and minimizing the IR drop.[6]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.

-

-

Electrochemical Cell Assembly:

-

Place the prepared solution in an electrochemical cell.

-

Immerse the working, reference, and counter electrodes in the solution, ensuring they are properly positioned and not in contact with each other.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the cyclic voltammetry scan, including the initial potential, final potential, and scan rate (typically between 50 and 200 mV/s). The potential window should be set to encompass the expected redox event of the Ce(IV)/Ce(III) couple.

-

Initiate the scan and record the cyclic voltammogram.

-

-

Data Analysis:

-

From the resulting voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the formal redox potential (E°') using the following equation: E°' = (Epa + Epc) / 2

-

For a reversible one-electron process, the peak separation (ΔEp = |Epa - Epc|) should be approximately 59 mV at 25°C.

-

Factors Influencing the Redox Potential of Cerium(IV) Ammonium Nitrate

The redox potential of CAN is not a fixed value but is influenced by several factors, primarily related to the solvent's ability to solvate the cerium ions and the nitrate ligands.

Caption: Key factors influencing the redox potential of CAN.

The solvent's polarity, donor number (a measure of its Lewis basicity), and ability to form ion pairs with the cerium complexes all play a significant role in determining the stability of the Ce(IV) and Ce(III) species, thereby shifting the redox potential. In highly coordinating solvents, ligand exchange with the nitrate ions can also occur, further modifying the redox behavior.

Experimental Workflow for Redox Potential Determination

The systematic determination of the redox potential of cerium(IV) ammonium nitrate in a given solvent follows a well-defined workflow, from sample preparation to data analysis.

Caption: Workflow for determining the redox potential of CAN.

This structured approach ensures reproducibility and accuracy in the electrochemical measurements, providing reliable data for understanding and applying the oxidative properties of cerium(IV) ammonium nitrate in various chemical transformations. The chemistry of cerium(IV) oxidation of organic molecules is predominantly characterized by radical and radical cation chemistry.[8]

References

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 5. Isolation and redox reactivity of cerium complexes in four redox states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Supporting electrolyte - Wikipedia [en.wikipedia.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Recent advances in synthetic transformations mediated by cerium(IV) ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into Cerium(IV) Ammonium Nitrate Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and powerful one-electron oxidizing agent widely employed in organic synthesis.[1][2] Its high reduction potential (E° ≈ 1.61 V vs. NHE) enables the oxidation of a wide array of functional groups, including alcohols, phenols, ethers, and C–H bonds.[2] The chemistry of CAN-mediated reactions is predominantly characterized by the formation of radical and radical cation intermediates through a single-electron transfer (SET) mechanism.[3][4] This guide provides an in-depth analysis of the theoretical studies on CAN reaction pathways, integrating computational insights with experimental findings to offer a comprehensive understanding for researchers in organic synthesis and drug development. Recent studies have challenged the long-held assumption of a monomeric [Ce(IV)(NO3)6]^2- structure for CAN in solution, suggesting the presence of an oxo-bridged dinuclear complex, which may act as a two-electron transfer reagent.[5] This finding has significant implications for the mechanistic interpretation of CAN-mediated reactions.

Core Reaction Pathways and Mechanistic Overview

CAN-mediated oxidations typically proceed through a series of fundamental steps, initiated by the single-electron transfer from the organic substrate to the Ce(IV) center. This generates a radical cation from the substrate and reduces Ce(IV) to Ce(III). The subsequent fate of the radical cation dictates the final product distribution and is influenced by the substrate structure, solvent, and reaction conditions.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a hallmark application of CAN. Kinetic studies on the oxidation of secondary alcohols have shown the reaction to be first-order with respect to the oxidant and exhibit Michaelis-Menten type kinetics with respect to the alcohol.[6] This suggests the formation of an alcohol-Ce(IV) complex prior to the rate-determining step. A small primary kinetic isotope effect (kH/kD ≈ 1.3) indicates that the C-H bond rupture is involved in the rate-determining step, occurring in a non-symmetrical transition state.[6]

Oxidation of Aromatic Hydrocarbons

The oxidation of aromatic compounds, such as anthracene, by CAN proceeds via an initial radical cation.[7] This radical cation can then undergo further reactions, including nucleophilic attack by the solvent or other species present in the reaction mixture. For instance, in the oxidation of anthracene, the initially formed radical cation is transformed into a transient anthrol nitrate. Homolysis of the O-N bond of this intermediate yields a nitrite (B80452) radical and an anthrone (B1665570) radical, leading to various products.[7]

Theoretical and Computational Approaches

While comprehensive DFT studies specifically on CAN-mediated reactions are still emerging, the methodologies applied to similar oxidation reactions provide a robust framework for understanding these processes. Computational studies on the oxidation of toluene (B28343) by other oxidants, for instance, have successfully elucidated reaction pathways and energetics.

Computational Methodology

A typical computational protocol for investigating these reaction pathways involves:

-

Geometry Optimization and Frequency Calculations: The geometries of reactants, intermediates, transition states, and products are optimized using a suitable density functional, such as M06-2X, and a basis set like 6-31+G(d,p). Harmonic vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.[8]

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the ROCBS-QB3 composite method.[8]

-

Solvation Effects: The influence of the solvent is crucial and is typically incorporated using an implicit solvation model like the SMD (Solvation Model based on Density) model.[8]

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product minima.[8]

-

Kinetic Calculations: Reaction rate constants can be calculated using Transition State Theory (TST).

Key Theoretical Insights

-

Free Energy Profiles: Computational studies can generate free energy profiles for the entire reaction pathway, identifying the rate-determining step and the relative stability of intermediates.

-

Transition State Analysis: The geometry of the transition state provides crucial information about the mechanism, such as the extent of bond breaking and bond formation.

-

Role of Ligands: Theoretical investigations can probe the role of the nitrate ligands in the reactivity of the Ce(IV) center, including their potential involvement in ligand-to-metal charge transfer (LMCT) processes.

Quantitative Data from Kinetic Studies

The following table summarizes representative kinetic data obtained from experimental studies on CAN-mediated oxidations.

| Substrate | Solvent | Key Kinetic Findings | Reference |

| Secondary Alcohols | Acetonitrile/Water | First-order in [CAN], Michaelis-Menten kinetics in [Alcohol]. Small primary kinetic isotope effect (kH/kD ≈ 1.3). | [6] |

| n-Propanol | Nitric Acid | First-order in [Ce(IV)], Michaelis-Menten kinetics in [Alcohol]. Retarded by initial [Ce(IV)]. | [8] |

| Thiomides | Aqueous Nitric Acid | First-order with respect to both aniline (B41778) and the oxidant. Catalyzed by H⁺. | [9] |

| Benzyl Alcohol | Acetic Acid/Acetonitrile | First-order in [Ce(IV)] and [Substrate]. Rate decreases with increasing [H⁺]. | [10] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon theoretical findings. Below are representative methodologies for conducting kinetic studies and synthetic applications of CAN.

General Procedure for Kinetic Measurements

Kinetic studies of CAN-mediated oxidations are typically performed under pseudo-first-order conditions, with the substrate in large excess over CAN.

-

Solution Preparation: Stock solutions of CAN and the organic substrate are prepared in the desired solvent system.

-

Temperature Control: The solutions are brought to the desired reaction temperature in a thermostat.

-

Reaction Initiation: The reaction is initiated by mixing the reactant solutions.

-

Monitoring: The progress of the reaction is monitored by withdrawing aliquots at regular intervals and quenching the reaction. The concentration of unreacted Ce(IV) can be determined by titration with a standard solution of Fe(II) sulfate (B86663) using a suitable indicator. Alternatively, the formation of the product can be monitored by techniques such as UV-Vis spectroscopy, GC, or HPLC.[8][11]

-

Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln[Ce(IV)] versus time. By varying the concentration of the substrate, the dependence of k_obs on [Substrate] can be determined to elucidate the reaction order with respect to the substrate.

General Synthetic Procedure for CAN-Mediated Oxidation

The following is a representative procedure for the oxidation of an alcohol to a carbonyl compound.

-

Reaction Setup: The alcohol is dissolved in a suitable solvent (e.g., acetonitrile).

-

Addition of CAN: A solution of CAN in the same solvent or in water is added to the alcohol solution, often dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure carbonyl compound.

Conclusion

The study of cerium(IV) ammonium nitrate reaction pathways is a dynamic field where experimental observations and theoretical calculations converge to provide a detailed mechanistic understanding. The prevailing view of CAN as a one-electron oxidant that generates radical cation intermediates provides a powerful framework for rationalizing its diverse reactivity. Future theoretical studies, employing advanced computational methods, will undoubtedly provide more quantitative insights into the energetics and dynamics of these reactions, including the intriguing possibility of a dimeric Ce(IV) species as the active oxidant. This deeper understanding will be invaluable for the design of novel synthetic methodologies and the optimization of existing processes in academic and industrial research.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An overlooked oxidation mechanism of toluene: computational predictions and experimental validations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03638C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

A Technical Guide to Novel Reactions Mediated by Cerium(IV) Ammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a powerful and versatile one-electron oxidizing agent that has garnered significant attention in modern organic synthesis.[1] Its high redox potential, solubility in organic solvents, and relatively low cost make it an attractive reagent for a wide range of chemical transformations.[1] The chemistry of CAN is predominantly characterized by the generation of radical cations from electron-rich substrates, which can then undergo a variety of subsequent reactions, including carbon-carbon and carbon-heteroatom bond formation, cyclizations, and functional group transformations. This technical guide provides an in-depth overview of several novel reactions mediated by CAN, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in leveraging the synthetic potential of this remarkable reagent.

Synthesis of Dihydrofurans via Oxidative [3+2] Cycloaddition

The CAN-mediated oxidative cycloaddition of 1,3-dicarbonyl compounds to alkenes provides a direct and efficient route to highly substituted dihydrofuran derivatives. This reaction proceeds through the formation of a radical intermediate from the dicarbonyl compound, which then adds to the alkene, followed by an intramolecular cyclization and subsequent oxidation.

Data Presentation

| Entry | 1,3-Dicarbonyl Compound | Alkene | Solvent | Time (h) | Yield (%) |

| 1 | Acetylacetone | Styrene | CH3CN | 0.5 | 85 |

| 2 | Dimedone | Styrene | CH3CN | 1 | 90 |

| 3 | Methyl acetoacetate | α-Methylstyrene | CH3CN | 1 | 82 |

| 4 | Acetylacetone | 1,1-Diphenylethylene | CH3OH | 2 | 78 |

| 5 | Dimedone | Indene | CH3CN | 1.5 | 88 |

Experimental Protocol: Synthesis of 2,3-Dihydrofurans

To a stirred solution of the alkene (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in acetonitrile (B52724) (15 mL) at room temperature, a solution of cerium(IV) ammonium nitrate (2.2 mmol) in acetonitrile (10 mL) is added dropwise over a period of 10-15 minutes. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion of the reaction, the mixture is poured into water (50 mL) and extracted with ethyl acetate (B1210297) (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired dihydrofuran derivative.

Mandatory Visualization

References

The Architect of Radical Cations: A Technical Guide to Cerium(IV) Ammonium Nitrate in Modern Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the generation and reactivity of radical cations using Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN). This document provides an in-depth analysis of reaction mechanisms, experimental protocols, and applications in drug discovery, supported by quantitative data and visual diagrams.

Cerium(IV) Ammonium Nitrate, a vibrant orange crystalline solid, has carved a significant niche in the landscape of modern organic synthesis. Its prowess as a potent one-electron oxidant enables the generation of highly reactive radical cations from a variety of organic substrates. This unique reactivity has been harnessed for a wide array of chemical transformations, proving invaluable in the construction of complex molecular architectures, particularly within the realm of medicinal chemistry and drug development. This guide serves as a detailed resource on the core principles and practical applications of CAN-mediated radical cation chemistry.

The Genesis of Reactivity: Generating Radical Cations

Cerium(IV) ammonium nitrate's synthetic utility is rooted in its high redox potential (E° ≈ 1.61 V vs. NHE), making it a powerful single-electron transfer (SET) agent. The fundamental process involves the transfer of a single electron from the highest occupied molecular orbital (HOMO) of an organic substrate to the Ce(IV) center, which is subsequently reduced to Ce(III). This event generates a radical cation intermediate, a highly reactive species that can undergo a variety of subsequent transformations.

The general mechanism can be visualized as a two-step process:

-

Formation of an Encounter Complex: The organic substrate and the Ce(IV) complex, [Ce(NO₃)₆]²⁻, approach each other in solution to form a transient encounter complex.

-

Single Electron Transfer (SET): An electron is transferred from the substrate to the cerium center within this complex, leading to the formation of the radical cation of the substrate and the corresponding Ce(III) species.

Reactivity of CAN-Generated Radical Cations

The newly formed radical cation is a versatile intermediate that can participate in a variety of synthetic transformations, including:

-

Carbon-Carbon Bond Formation: Radical cations can undergo intermolecular or intramolecular additions to alkenes and arenes, leading to the formation of new carbon-carbon bonds. This is a cornerstone of many cyclization and annulation strategies.

-

Carbon-Heteroatom Bond Formation: Nucleophiles can attack the radical cation, resulting in the formation of carbon-heteroatom bonds. This has been exploited for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles.

-

Oxidative Functionalization: Radical cations can undergo further oxidation or react with other oxidizing species present in the reaction mixture, leading to the introduction of new functional groups.

-

Deprotection: CAN is widely used for the cleavage of protecting groups, such as p-methoxybenzyl (PMB) ethers, through oxidative pathways involving radical cation intermediates.

Applications in Drug Development and Bioactive Molecule Synthesis

The versatility of CAN-mediated reactions has made it a valuable tool in the synthesis of a wide range of biologically active molecules, including anticancer, antibacterial, and antiviral agents.

Anticancer Agents

CAN has been employed in the synthesis of various compounds with demonstrated anticancer activity. For instance, it is used in the regioselective synthesis of 6-substituted 5,8-dimethoxy-1,4-naphthoquinones, which are promising anticancer scaffolds.[1][2] Additionally, a practical and efficient method for the synthesis of the anticancer agent anhydrovinblastine (B1203243) and its analogs utilizes CAN for the key oxidative coupling step.

Antibacterial and Antiviral Agents

The synthesis of quinoxaline (B1680401) derivatives, which are components of antibiotics like echinomycin (B1671085) and actinomycin, can be efficiently catalyzed by CAN.[3] These heterocyclic compounds exhibit a broad spectrum of biological activities, and CAN provides a green and efficient route for their preparation. While less common, CAN has also been utilized in synthetic pathways toward antiviral compounds.

Experimental Protocols

General Protocol for the Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

This protocol provides a representative procedure for the oxidation of a primary alcohol to an aldehyde using CAN.

Materials:

-

Cerium(IV) ammonium nitrate (CAN)

-

Benzyl alcohol

-

Distilled water

-

Erlenmeyer flask

-

Stirring apparatus

-

Steam bath

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a 250 cm³ Erlenmeyer flask, dissolve 32.8 g of cerium(IV) ammonium nitrate in 50 cm³ of distilled water.[1]

-

In a separate 250 cm³ Erlenmeyer flask, weigh 3.0 g of benzyl alcohol and add 20 cm³ of distilled water.[1]

-

Slowly pour the CAN solution into the aqueous alcohol mixture while stirring. The color of the solution will change from orange-red to colorless upon completion of the reaction.[1]

-

Gently heat the reaction mixture on a steam bath, ensuring not to overheat to avoid over-oxidation.[1]

-

After the reaction is complete (indicated by the color change), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., 3 x 30 mL of diethyl ether).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude benzaldehyde.

-

Purify the product by distillation if necessary.

Synthesis of Quinoxaline Derivatives

This protocol describes a general, environmentally friendly method for the synthesis of quinoxalines using catalytic amounts of CAN in water.[4]

Materials:

-

Substituted 1,2-diamine

-

Substituted 1,2-dicarbonyl compound (e.g., benzil)

-

Cerium(IV) ammonium nitrate (CAN)

-

Water

-

Reaction vessel with stirring

Procedure:

-

To a stirred solution of the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in water (5 mL), add a catalytic amount of CAN (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product often precipitates from the aqueous solution.

-

Collect the product by filtration, wash with water, and dry.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The efficiency of CAN-mediated reactions is highly dependent on the substrate and reaction conditions. The following tables summarize representative yields for selected transformations.

Table 1: CAN-Mediated Oxidation of Substituted Benzyl Alcohols to Aldehydes and Ketones

| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) |

| 1 | 4-Iodobenzyl alcohol | 4-Iodobenzaldehyde | 65 |

| 2 | Benzyl alcohol | Benzaldehyde | 55 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | - |

| 4 | 4-Hydroxybenzyl alcohol | 4-Hydroxybenzaldehyde | - |

| 5 | 4-Cyanobenzyl alcohol | 4-Cyanobenzaldehyde | 60 |

| 6 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 62 |

| 7 | 1-Phenylethanol | Acetophenone | - |

| 8 | Diphenylmethanol | Benzophenone | - |

*Yields are isolated yields. Data extracted from a cerium-photocatalyzed aerobic oxidation study which provides insights into the reactivity of various substituted benzyl alcohols.[3]

Table 2: Synthesis of Substituted Quinoxalines using Catalytic CAN

| Entry | 1,2-Diamine | 1,2-Diketone | Product | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 98 |

| 2 | 4-Methyl-o-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 96 |

| 3 | 4-Chloro-o-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 97 |

| 4 | o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 95 |

| 5 | 4,5-Dimethyl-o-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 98 |

*Yields of isolated products. Data reflects the high efficiency of CAN-catalyzed quinoxaline synthesis in aqueous media.

Reaction Workflows and Logical Relationships

The following diagram illustrates a typical workflow for a CAN-mediated oxidation reaction, from setup to product isolation.

References

Solubility of Cerium(IV) Ammonium Nitrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidizing agent widely employed in organic synthesis. Its efficacy, however, is often moderated by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of CAN in various organic solvents, presents available quantitative data, and outlines a general experimental protocol for solubility determination.

Core Concepts of CAN Solubility

Cerium(IV) ammonium nitrate is an inorganic salt, and its solubility is largely dictated by the polarity of the solvent. As a general principle, CAN exhibits higher solubility in polar solvents capable of solvating the cerium and ammonium cations and the nitrate anions. Its solubility tends to be limited in nonpolar organic solvents.[1][2] For many synthetic applications, reactions involving CAN are conducted in mixed solvent systems, such as acetonitrile-water, to achieve a suitable concentration of the oxidant.[1][2]

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 141 g/100 mL | 25 | [3] |

| Water | H₂O | 227 g/100 mL | 80 | [3] |

| Water | H₂O | 1410 g/L | 20 | [2][4] |

| Water | H₂O | 919-1020 g/L | Not Specified | |

| Acetic Acid | CH₃COOH | Soluble | Not Specified | [1] |

| Alcohols | ROH | Soluble | Not Specified | [2][5][6] |

| Ethanol | C₂H₅OH | Easily Soluble | Not Specified | [7] |

| Acetonitrile | CH₃CN | Has a certain solubility | Not Specified | [2] |

| Methylene Chloride | CH₂Cl₂ | Insoluble | Not Specified | [2] |

| Chloroform | CHCl₃ | Insoluble | Not Specified | [2] |

| Carbon Tetrachloride | CCl₄ | Insoluble | Not Specified | [2] |

It is noteworthy that some literature suggests CAN possesses "appreciable solubility in a variety of organic solvents"[8] and is more soluble in organic media than other cerium(IV) reagents.[9] This highlights the solvent-specific nature of its solubility.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of Cerium(IV) Ammonium Nitrate in a specific organic solvent is crucial for reproducible and optimized chemical reactions. Below is a generalized experimental methodology for this purpose.

Objective: To determine the saturation solubility of Cerium(IV) Ammonium Nitrate in a given organic solvent at a specified temperature.

Materials:

-

Cerium(IV) Ammonium Nitrate (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent purity)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for cerium analysis)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of CAN to a known volume of the organic solvent in a sealed, airtight container. The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended solid particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis:

-

Analyze the concentration of CAN in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is a common method, as the [Ce(NO₃)₆]²⁻ ion has a characteristic orange-red color.

-

A calibration curve should be prepared using standard solutions of known CAN concentrations in the same solvent.

-

The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve.

-

-

Alternatively, more sophisticated techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to determine the concentration of cerium, which can then be related back to the concentration of CAN.

-

-

Calculation of Solubility:

-

Calculate the concentration of CAN in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of CAN solubility.

References

- 1. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]

- 2. chembk.com [chembk.com]

- 3. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 4. ammonium cerium(iv) nitrate | CAS#:16774-21-3 | Chemsrc [chemsrc.com]

- 5. Cerium(IV) ammonium nitrate, 98+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. Cerium(IV) ammonium nitrate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Rare Earth Products [gzwfen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Inner Sphere's Influence: A Technical Guide to the Role of Nitrate Ligands in Cerium(IV) Ammonium Nitrate Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a powerful and versatile single-electron oxidant widely employed in organic synthesis. Its reactivity, however, is not solely dictated by the high redox potential of the Ce(IV) center. The six nitrate ligands coordinated to the cerium ion play a crucial and multifaceted role in modulating its reactivity, participating directly in reaction mechanisms, and influencing the overall course of chemical transformations. This in-depth technical guide elucidates the pivotal functions of nitrate ligands in the reactivity of CAN, providing a comprehensive resource for researchers leveraging this reagent in their work. Through a detailed examination of reaction mechanisms, quantitative data, experimental protocols, and computational insights, this guide offers a deeper understanding of how to harness and control the reactivity of this important synthetic tool.

Introduction: Beyond a Simple Oxidant

Cerium(IV) ammonium nitrate, (NH₄)₂[Ce(NO₃)₆], is a readily available, orange-red crystalline solid that has found extensive application in a vast array of organic transformations.[1] Its utility stems from its high standard redox potential (E° ≈ +1.61 V vs. NHE), enabling it to oxidize a wide range of organic substrates through a single-electron transfer (SET) mechanism.[2] This process typically generates highly reactive radical cation intermediates, which then undergo a variety of subsequent reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

While the Ce(IV)/Ce(III) redox couple is the primary driver of CAN's oxidizing power, a simplistic view of the nitrate ions as mere spectator ligands is insufficient to explain the full spectrum of its reactivity. The nitrate ligands are intimately involved in the coordination sphere of the cerium ion and can actively participate in the reaction pathways. Their role extends to:

-

Modulating the Redox Potential: The nature and number of ligands directly coordinated to the cerium center influence its redox potential.

-

Inner-Sphere Electron Transfer: In certain mechanisms, the nitrate ligands can act as a bridge for electron transfer from the substrate to the cerium center.

-

Ligand Transfer Reactions: The nitrate group itself can be transferred to the substrate, leading to nitrated or other functionalized products.

-

Controlling Reaction Selectivity: The steric and electronic properties of the nitrate ligands can influence the regioselectivity and stereoselectivity of certain reactions.

This guide will delve into these aspects, providing a detailed analysis of the available scientific evidence to offer a comprehensive understanding of the nitrate ligands' role in CAN's reactivity.

The Coordination Sphere: A Dynamic Environment

In the solid state and in solution, the active species in cerium(IV) ammonium nitrate is the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. Spectroscopic studies have been employed to characterize the coordination of nitrate ligands to the cerium center. For instance, in cerium(IV) nitrate complexes with bidentate phosphine (B1218219) oxides, the coordination geometry around the cerium ion has been described as a sphenocorona.[4] The nitrate ligands can coordinate in a bidentate fashion, and the formation of various complex species in solution has been identified using ³¹P NMR spectroscopy.[4]

The coordination environment is not static. Dynamic ligand exchange processes can occur, where the nitrate ligands can be displaced by solvent molecules or other nucleophiles present in the reaction mixture. This dynamic nature is crucial for understanding the reactivity of CAN, as it allows for the substrate to approach and interact with the cerium center.

The Role of Nitrate Ligands in Reaction Mechanisms

The reactions mediated by CAN are predominantly radical in nature, initiated by the single-electron oxidation of the organic substrate.[3] The nitrate ligands can influence these mechanisms through several pathways.

Outer-Sphere vs. Inner-Sphere Electron Transfer

The initial electron transfer from the substrate to the Ce(IV) center can occur through two principal mechanisms:

-

Outer-Sphere Electron Transfer (OSET): The electron transfer occurs without any change in the primary coordination sphere of the cerium ion. The substrate and the [Ce(NO₃)₆]²⁻ complex interact electrostatically, and the electron "jumps" from the substrate to the cerium center.

-

Inner-Sphere Electron Transfer (ISET): The substrate first enters the coordination sphere of the cerium ion, displacing one or more nitrate ligands. The electron transfer then occurs through a bridging ligand, which can be one of the remaining nitrate ligands or the substrate itself.

While OSET is often invoked for its simplicity, there is growing evidence for the participation of ISET mechanisms in many CAN-mediated reactions. The ability of the substrate to coordinate to the cerium center is a key factor in determining the operative pathway.

Ligand Transfer Reactions

A significant body of evidence points to the direct participation of nitrate ligands through ligand transfer. In these reactions, a nitrate group from the cerium coordination sphere is transferred to the radical cation intermediate formed after the initial electron transfer. This is particularly prevalent in the reactions of alkenes and aromatic compounds.

For example, the reaction of certain aromatic compounds with CAN in acetonitrile (B52724) can lead to the formation of benzyl (B1604629) nitrates as major products of side-chain substitution, indicating a direct transfer of the nitrate group.[5]

Figure 1: A simplified diagram illustrating the nitrate ligand transfer mechanism in a CAN-mediated reaction.

Quantitative Data: The Impact on Redox Potential and Reactivity

The electronic environment provided by the coordination sphere around the cerium ion has a significant effect on its redox potential.[2] The presence of electron-donating or electron-withdrawing ligands can tune the ease of the Ce(IV) to Ce(III) reduction.

The following table summarizes the redox potentials of the Ce(III)/Ce(IV) couple in different nitrate solution compositions, highlighting the influence of the nitrate concentration.

| Nitric Acid Concentration (mol/dm³) | Formal Potential (V vs. Ag/AgCl) | Reference |

| 1.0 | 1.39 | [7] |

| 2.0 | 1.38 | [7] |

| 4.0 | 1.36 | [7] |

| 6.0 | 1.34 | [7] |

Table 1: Formal potentials of the Ce(III)/Ce(IV) couple in nitric acid solutions of varying concentrations.[7]

The reactivity of CAN is also quantitatively reflected in the yields of various organic transformations. The following table provides a summary of representative reactions with their reported yields.

| Substrate | Reaction Type | Product | Yield (%) | Reference |

| Styrene | Dimerization/Cyclization | 1-Amino-4-phenyltetralin | 75 | [3] |

| 1,3-Dicarbonyl Compound | Oxidative C-C Coupling | Tetraketone | up to 96 | [8] |

| Toluene | Side-chain Nitration | Benzyl nitrate | Major product | [5] |

| Acrylamide (B121943) | Radical Polymerization | Polyacrylamide | - | [9] |

Table 2: Representative yields for various CAN-mediated organic reactions.

Experimental Protocols: Harnessing CAN in the Laboratory

The following are detailed methodologies for key experiments cited, providing a practical guide for researchers.

Protocol for CAN-Initiated Radical Polymerization of Acrylamide

This protocol is adapted from the work of Dinçer et al.[9]

Materials:

-

Acrylamide (monomer)

-

Cerium(IV) ammonium nitrate (initiator)

-

Methionine (co-initiator/reductant)

-

Nitric acid (for adjusting pH)

-

Acetone (for precipitation)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of nitric acid at the desired concentration.

-

In a two-necked round-bottomed flask equipped with a stirrer, dissolve the desired amounts of methionine and acrylamide in the nitric acid solution.

-

While stirring, add the calculated amount of a freshly prepared cerium(IV) ammonium nitrate solution dropwise over 5 minutes.

-

Allow the polymerization to proceed for the desired time at a constant temperature.

-

After the specified time, let the reaction mixture stand for 1 hour.

-

Precipitate the polyacrylamide by pouring the reaction mixture into acetone.

-

Filter the polymer and dry it in air.

-

The polymer yield can be determined by gravimetry.

Figure 2: A flowchart outlining the experimental workflow for the CAN-initiated polymerization of acrylamide.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and mechanistic relationships in CAN reactivity.

General Mechanism of CAN-Mediated Oxidation

This diagram illustrates the central role of single-electron transfer and the subsequent fate of the generated radical cation.

Figure 3: A diagram illustrating the general mechanistic pathways in CAN-mediated oxidation reactions.

Logical Relationship of Nitrate Ligand Roles

This diagram outlines the interconnected roles of the nitrate ligands in influencing the overall reactivity of CAN.

Figure 4: A logical diagram showing the various roles of nitrate ligands in the reactivity of cerium(IV) ammonium nitrate.

Conclusion

The nitrate ligands in cerium(IV) ammonium nitrate are far from being passive counter-ions. They are integral components of the reactive species, actively participating in and influencing the course of a wide range of organic transformations. By modulating the redox potential of the cerium center, facilitating inner-sphere electron transfer, and undergoing direct ligand transfer, the nitrate ligands provide a level of control and reactivity that would not be possible otherwise. A thorough understanding of these roles is paramount for the rational design of new synthetic methodologies and for optimizing existing processes that utilize this powerful oxidant. This guide provides a foundational understanding for researchers to more effectively and predictably employ cerium(IV) ammonium nitrate in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 7. researchgate.net [researchgate.net]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. web.itu.edu.tr [web.itu.edu.tr]

Spectroscopic Characterization of Cerium(IV) Ammonium Nitrate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and its complexes. The information herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge to effectively utilize these methods for the analysis and understanding of cerium(IV) coordination chemistry.

Cerium(IV) ammonium nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidizing agent widely employed in organic synthesis.[1] Its vibrant orange-red color is a key indicator of the cerium being in the +4 oxidation state.[1] The spectroscopic characterization of CAN is crucial for confirming its identity, purity, and understanding its coordination environment, which can influence its reactivity. This guide will delve into the application of ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy for the elucidation of the structural and electronic properties of CAN complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing cerium(IV) complexes due to the informative electronic transitions that occur within the ultraviolet and visible regions of the electromagnetic spectrum. The characteristic orange-red color of cerium(IV) ammonium nitrate in solution is due to a ligand-to-metal charge transfer (LMCT) transition, where an electron from a p-orbital of the nitrate ligand is promoted to an empty f-orbital of the cerium(IV) center.

Quantitative UV-Vis Spectroscopic Data for Cerium(IV) Ammonium Nitrate

| Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Water | ~290-315 | Not specified | [2] |

| 0.1 M H₂SO₄ | 293 | 3900 | [3] |

| 1 M HCl | 293 | 3537 | [3] |

| Pure Aqueous | 293 | 3339 | [3] |

Experimental Protocol: UV-Vis Spectroscopy of a Cerium(IV) Ammonium Nitrate Solution

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm is required.

-

Sample Preparation:

-

Accurately weigh a small amount of cerium(IV) ammonium nitrate.

-

Dissolve the solid in the desired solvent (e.g., deionized water, dilute nitric acid) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

-

-

Data Acquisition:

-

Use quartz cuvettes with a 1 cm path length.

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the sample cuvette with the cerium(IV) solution a few times before filling it.

-

Record the UV-Vis spectrum of each of the diluted solutions.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, a calibration curve of absorbance versus concentration can be plotted. The molar absorptivity can be determined from the slope of this curve.

-

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable information about the bonding and structure of cerium(IV) ammonium nitrate complexes, particularly the coordination of the nitrate ligands to the cerium center.

Key Vibrational Frequencies for Cerium(IV) Ammonium Nitrate Complexes

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Reference |

| ~1538 | Raman | Bidentate coordinated nitrate | |

| ~1035 | Raman | Bound nitrate | |

| ~750 | Raman | Bound nitrate | |

| ~252 | Raman | Ce-O-Ce vibration (in polynuclear species) | |

| ~1295, 1330, 1395 | Infrared | Coordinated nitrate | [4] |

| ~1030, 807, 741 | Infrared | Coordinated nitrate | [4] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of the solid cerium(IV) ammonium nitrate complex.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

It is advisable to run a background spectrum of a blank KBr pellet.

-

Experimental Protocol: Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).

-

Sample Preparation:

-

For solid samples, a small amount of the crystalline powder can be placed on a microscope slide or in a sample holder.

-

For solutions, the sample can be placed in a quartz cuvette or NMR tube.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over the desired spectral range. The integration time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of NMR spectroscopy for the direct characterization of the cerium(IV) center in cerium(IV) ammonium nitrate is challenging. The Ce(IV) ion, although having a formal 4f⁰ electronic configuration, can exhibit paramagnetism due to the proximity of the 4f and 5d orbitals, leading to significant broadening of NMR signals. Consequently, high-resolution ¹³C or ¹⁵N NMR spectra of ligands directly coordinated to the Ce(IV) center are often difficult to obtain.

However, NMR can still be a useful tool for characterizing the counter-ions and any organic ligands that may be present in more complex cerium(IV) compounds, provided they are not too strongly influenced by the paramagnetic cerium center. For cerium(IV) ammonium nitrate itself, ¹⁴N NMR could potentially be used to observe the ammonium and nitrate ions, although the signals are likely to be broad.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized cerium(IV) ammonium nitrate complex.

Caption: Workflow for the spectroscopic characterization of Ce(IV) complexes.

References

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 13Ccarbene nuclear magnetic resonance chemical shift analysis confirms CeIV[double bond, length as m-dash]C double bonding in cerium(iv)–diphosphonioalkylidene complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

The Ascendancy of Cerium(IV) Ammonium Nitrate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), a vibrant orange crystalline salt, has carved a significant niche in the arsenal (B13267) of synthetic organic chemists. Its prowess as a potent, yet often selective, one-electron oxidizing agent has facilitated a vast array of chemical transformations, proving indispensable in both academic research and industrial applications, including drug development. This technical guide delves into the historical development of CAN in organic synthesis, providing a comprehensive overview of its key applications, detailed experimental protocols, and mechanistic insights.

A Historical Trajectory: From a Chemical Curiosity to a Synthetic Workhorse

The journey of cerium(IV) ammonium nitrate in organic synthesis is a compelling narrative of scientific discovery and application. While the oxidizing potential of Ce(IV) salts was recognized earlier, their systematic exploration in organic chemistry began in the mid-20th century.

A pivotal moment in the history of CAN's application in organic synthesis arrived in the late 1960s with the seminal work of Walter S. Trahanovsky and his collaborators. Their extensive investigations laid a robust foundation for understanding the reactivity of CAN with a variety of organic functional groups. Their research demonstrated the efficacy of CAN in the oxidation of alcohols, the cleavage of glycols, and the oxidation of benzylic and cyclopropylcarbinyl alcohols to their corresponding aldehydes.[1] These early studies highlighted the unique ability of CAN to act as a one-electron oxidant, a characteristic that distinguishes it from many other common oxidizing agents and leads to reaction pathways involving radical cations.

Following these pioneering efforts, the 1970s and 1980s witnessed a burgeoning interest in the synthetic utility of CAN. Researchers began to exploit its capabilities for a wider range of transformations, including the deprotection of sensitive functional groups. A particularly impactful application that emerged was the cleavage of p-methoxybenzyl (PMB) ethers, a widely used protecting group for alcohols. The mild and selective nature of CAN for this deprotection proved to be a significant advantage in complex multi-step syntheses.

The latter part of the 20th century and the early 21st century saw an explosion in the applications of CAN. Its role expanded to include carbon-carbon and carbon-heteroatom bond-forming reactions, often proceeding through radical intermediates. The versatility, affordability, and relative stability of CAN have solidified its position as a go-to reagent for a multitude of oxidative transformations in modern organic synthesis.

Key Applications and Mechanistic Insights

Cerium(IV) ammonium nitrate's utility stems from its high redox potential and its ability to engage in single-electron transfer (SET) processes. This section details some of the most significant applications of CAN in organic synthesis.

Oxidation of Alcohols

One of the earliest and most fundamental applications of CAN is the oxidation of alcohols to carbonyl compounds. Benzylic and allylic alcohols are particularly susceptible to oxidation by CAN, often yielding the corresponding aldehydes or ketones in high yields. The reaction is believed to proceed through the formation of a Ce(IV)-alcohol complex, followed by an intramolecular electron transfer to generate a radical cation intermediate.

Oxidative Deprotection of p-Methoxybenzyl (PMB) Ethers

The selective cleavage of PMB ethers is a cornerstone application of CAN in the synthesis of complex molecules, particularly in carbohydrate and natural product chemistry. The reaction is highly efficient and proceeds under mild conditions, leaving other common protecting groups such as benzyl, acetyl, and silyl (B83357) ethers intact. The mechanism involves a single-electron oxidation of the electron-rich p-methoxybenzyl group, leading to the formation of a radical cation which readily fragments to release the free alcohol.

Oxidation of Hydroquinones to Quinones

CAN is an excellent reagent for the oxidation of hydroquinones and their derivatives to the corresponding quinones. This transformation is rapid and generally high-yielding. Quinones are important building blocks in organic synthesis and are found in many biologically active molecules.

Oxidative Cleavage of 1,2-Diols

Similar to lead tetraacetate and periodic acid, CAN can effect the oxidative cleavage of 1,2-diols (vicinal diols) to yield two carbonyl compounds. This reaction is synthetically useful for breaking carbon-carbon bonds and accessing smaller functionalized molecules. The reaction is believed to proceed through a cyclic cerate ester intermediate.

Quantitative Data Summary

The following tables summarize quantitative data for key CAN-mediated reactions, providing a comparative overview of reaction conditions and yields.

Table 1: Oxidation of Substituted Benzyl Alcohols to Benzaldehydes

| Entry | Substrate | CAN (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 2.2 | 75% aq. MeCN | 25 | 0.5 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 2.2 | 75% aq. MeCN | 25 | 0.2 | 98 |

| 3 | 4-Nitrobenzyl alcohol | 2.5 | 50% aq. AcOH | 80 | 2 | 85 |

| 4 | 4-Chlorobenzyl alcohol | 2.2 | 75% aq. MeCN | 50 | 1 | 92 |

Table 2: Deprotection of p-Methoxybenzyl (PMB) Ethers

| Entry | Substrate | CAN (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 1-PMB-octan-1-ol | 2.5 | MeCN/H₂O (9:1) | 0 | 10 | 95 |

| 2 | 4-PMB-cyclohexanol | 2.5 | MeCN/H₂O (9:1) | 0 | 15 | 92 |

| 3 | 2-PMB-1-phenylethanol | 2.5 | MeCN/H₂O (9:1) | 0 | 10 | 96 |

Table 3: Oxidation of Hydroquinones to Quinones

| Entry | Substrate | CAN (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Hydroquinone | 2.1 | MeCN/H₂O (1:1) | 25 | 5 | 98 |

| 2 | 2-Methylhydroquinone | 2.1 | MeCN/H₂O (1:1) | 25 | 5 | 97 |

| 3 | 2,5-Dichlorohydroquinone | 2.2 | MeCN/H₂O (1:1) | 25 | 10 | 95 |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the literature.

General Procedure for the Oxidation of a Benzyl Alcohol to a Benzaldehyde

Procedure:

-

To a solution of the benzyl alcohol (1.0 mmol) in 10 mL of 75% aqueous acetonitrile in a round-bottomed flask, the reaction mixture is cooled to the desired temperature (typically 0-25 °C) in an ice bath.

-

A solution of cerium(IV) ammonium nitrate (2.2 mmol, 1.20 g) in 5 mL of 75% aqueous acetonitrile is added dropwise to the stirred alcohol solution over a period of 10 minutes.

-

The reaction mixture is stirred at the same temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC). The characteristic orange color of the Ce(IV) ion fades to a pale yellow as the reaction proceeds.

-

Upon completion, the reaction is quenched by the addition of 20 mL of water.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate (B86663), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure benzaldehyde.

Protocol for the Deprotection of a p-Methoxybenzyl (PMB) Ether

Procedure:

-

The PMB-protected alcohol (1.0 mmol) is dissolved in a mixture of acetonitrile (9 mL) and water (1 mL) in a round-bottomed flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Cerium(IV) ammonium nitrate (2.5 mmol, 1.37 g) is added in one portion to the stirred solution.

-

The reaction mixture is stirred vigorously at 0 °C for the time indicated by TLC analysis (typically 10-20 minutes).

-

After the starting material is consumed, the reaction is diluted with water (20 mL) and extracted with dichloromethane (B109758) (3 x 20 mL).

-

The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography to yield the deprotected alcohol.

Procedure for the Oxidative Cleavage of a 1,2-Diol

Procedure:

-

The 1,2-diol (1.0 mmol) is dissolved in 50% aqueous acetic acid (10 mL).

-

Cerium(IV) ammonium nitrate (2.2 mmol, 1.20 g) is added to the solution at room temperature with stirring.

-

The reaction is typically exothermic and the color of the solution changes from orange to pale yellow. The reaction is monitored by TLC.

-

Once the reaction is complete (usually within 30 minutes), the mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 25 mL).

-

The combined ether extracts are washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral, then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is carefully removed by distillation to afford the crude carbonyl products, which can be further purified by distillation or chromatography.

Conclusion

From its foundational explorations in the mid-20th century to its current status as a versatile and widely used reagent, cerium(IV) ammonium nitrate has had a profound impact on the field of organic synthesis. Its ability to act as a potent one-electron oxidant has enabled a vast range of transformations, from simple oxidations to complex bond-forming and deprotection strategies. The accessibility, cost-effectiveness, and often mild reaction conditions associated with CAN ensure its continued importance in the design and execution of synthetic routes in both academic and industrial settings. For researchers and professionals in drug development, a thorough understanding of the historical context, mechanistic nuances, and practical applications of CAN is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

Cerium(IV) Ammonium Nitrate: A Versatile Lewis Acid Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), a readily available and inexpensive inorganic salt, has emerged as a powerful and versatile Lewis acid catalyst in a wide array of organic transformations. Its utility stems from its ability to act as a potent single-electron oxidant, facilitating reactions through the formation of radical cation intermediates. This unique reactivity profile, coupled with its often mild reaction conditions and compatibility with various functional groups, has made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and biologically active compounds. This guide provides a comprehensive overview of the applications of CAN as a Lewis acid catalyst, focusing on key reaction classes, detailed experimental protocols, and mechanistic insights.

Oxidation of Benzylic Alcohols to Aldehydes

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a fundamental transformation in organic synthesis. CAN, often in conjunction with other reagents, provides an efficient method for the oxidation of benzylic and allylic alcohols.

Quantitative Data for CAN-Catalyzed Oxidation of Benzylic Alcohols

| Entry | Substrate | Product | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | CAN/TEMPO/Air | Acetonitrile (B52724) | 5 | 92 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | CAN/TEMPO/Air | Acetonitrile | 4 | 95 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | CAN/TEMPO/Air | Acetonitrile | 6 | 88 |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | CAN/TEMPO/Air | Acetonitrile | 5.5 | 90 |

| 5 | Cinnamyl alcohol | Cinnamaldehyde | CAN/TEMPO/Air | Acetonitrile | 3 | 94 |

Experimental Protocol: General Procedure for the Aerobic Oxidation of Benzylic Alcohols

To a solution of the benzylic alcohol (1.0 mmol) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 mmol, 10 mol%) in acetonitrile (5 mL) is added cerium(IV) ammonium nitrate (0.1 mmol, 10 mol%). The reaction mixture is stirred vigorously under an atmosphere of air (balloon) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding aldehyde.

Signaling Pathway: Proposed Mechanism of CAN-Catalyzed Aerobic Oxidation of Alcohols

The reaction is believed to proceed through a single-electron transfer (SET) from the alcohol to Ce(IV), generating a radical cation intermediate. This is followed by proton transfer and further oxidation steps involving TEMPO as a co-catalyst to regenerate the active catalytic species.

Caption: Proposed mechanism for CAN/TEMPO-catalyzed aerobic oxidation of alcohols.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. CAN has been effectively employed as a catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to afford quinoxalines in high yields under mild conditions.[1][2]

Quantitative Data for CAN-Catalyzed Synthesis of Quinoxalines

| Entry | 1,2-Diamine | 1,2-Dicarbonyl | Product | Solvent | Time (min) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Acetonitrile | 20 | 98[2] |

| 2 | 4-Methyl-o-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | Acetonitrile | 20 | 95 |

| 3 | 4-Chloro-o-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | Acetonitrile | 25 | 92 |

| 4 | o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | Water | 30 | 90 |

| 5 | o-Phenylenediamine | Glyoxal | Quinoxaline (B1680401) | Water | 30 | 88 |

Experimental Protocol: General Procedure for the Synthesis of Quinoxalines

To a solution of the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in acetonitrile or water (5 mL) is added cerium(IV) ammonium nitrate (0.05 mmol, 5 mol%).[2] The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion, the reaction mixture is poured into water (20 mL) and the precipitated solid is collected by filtration. The solid is washed with water and dried to afford the pure quinoxaline derivative. If the product does not precipitate, it is extracted with ethyl acetate (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Signaling Pathway: Proposed Mechanism for CAN-Catalyzed Quinoxaline Synthesis

The reaction is thought to be initiated by the Lewis acidic CAN activating a carbonyl group of the 1,2-dicarbonyl compound, followed by nucleophilic attack of the 1,2-diamine, cyclization, and dehydration to afford the quinoxaline product.

Caption: Proposed mechanism for CAN-catalyzed quinoxaline synthesis.

Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls

The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. CAN has been demonstrated to be an efficient catalyst for this reaction, particularly in aqueous media, aligning with the principles of green chemistry.

Quantitative Data for CAN-Catalyzed Aza-Michael Addition

| Entry | Amine | α,β-Unsaturated Carbonyl | Product | Solvent | Time (min) | Yield (%) |

| 1 | Piperidine | Ethyl acrylate | Ethyl 3-(piperidin-1-yl)propanoate | Water | 15 | 99 |

| 2 | Morpholine | Methyl vinyl ketone | 4-(3-oxobutyl)morpholine | Water | 20 | 96 |

| 3 | Pyrrolidine | Acrylonitrile | 3-(pyrrolidin-1-yl)propanenitrile | Water | 25 | 94 |

| 4 | Diethylamine | Ethyl crotonate | Ethyl 3-(diethylamino)butanoate | Water | 45 | 85 |

| 5 | Benzylamine | Methyl acrylate | Methyl 3-(benzylamino)propanoate | Water | 60 | 88 |

Experimental Protocol: General Procedure for Aza-Michael Addition

To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in water (5 mL) is added the amine (1.1 mmol) followed by cerium(IV) ammonium nitrate (0.03 mmol, 3 mol%). The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the β-amino carbonyl compound.

Signaling Pathway: Proposed Mechanism for CAN-Catalyzed Aza-Michael Addition

CAN, as a Lewis acid, is proposed to activate the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity and facilitating the nucleophilic attack of the amine.

Caption: Proposed mechanism for CAN-catalyzed aza-Michael addition.

Three-Component Synthesis of Tetrahydroquinolines

The Povarov reaction, a three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene, is a powerful method for the synthesis of tetrahydroquinolines. CAN has been successfully utilized as a catalyst for this reaction, allowing for the efficient construction of these important heterocyclic scaffolds.[3][4]